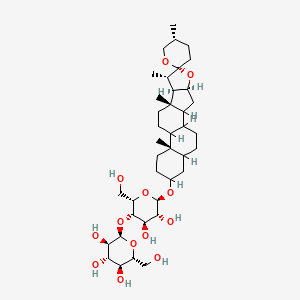![molecular formula C5H10N4O2 B14168988 N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide CAS No. 28917-15-9](/img/structure/B14168988.png)
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide is a heterocyclic compound that belongs to the class of diazepines Diazepines are known for their diverse biological activities and are often used as structural fragments in various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide typically involves the reaction of 1,2-diamines with nitramide derivatives under controlled conditions. One common method involves the cyclization of 1,2-diamines with nitramide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of diazepine derivatives. Continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced production times .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex diazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodiazepine: Known for its psychoactive properties and use in treating anxiety and insomnia.
1,3-Diazepin-2-ones: Studied for their potential therapeutic applications and structural similarities to N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
Uniqueness
This compound is unique due to its specific structural features and the presence of the nitramide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
28917-15-9 |
|---|---|
Fórmula molecular |
C5H10N4O2 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
N-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)nitramide |
InChI |
InChI=1S/C5H10N4O2/c10-9(11)8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) |
Clave InChI |
IIUAUCCKFFABTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(NC1)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)

![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)

![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)

![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)







